molecular formula C9H14ClNOS B13322638 3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13322638
M. Wt: 219.73 g/mol
InChI Key: FFMDYHIDMCPSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C9H14ClNOS and a molecular weight of 219.73 g/mol . This compound is characterized by the presence of a chlorothiophene ring, an ethylamino group, and a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine, followed by reduction and subsequent reaction with 3-chloropropanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted thiophenes .

Scientific Research Applications

3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H14ClNOS/c1-7(11-5-2-6-12)8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3

InChI Key

FFMDYHIDMCPSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NCCCO

Origin of Product

United States

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